1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
Description
Properties
IUPAC Name |
1-[2-(trifluoromethylsulfanyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRHPRLPFPEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
Physicochemical Properties
| Compound Name | Physical State | Storage Conditions | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Liquid | 4°C | 221.25 |
| 1h (1-(4-Chlorophenyl)-trimethylethanaminium triflate) | Off-white powder | Room temperature | 347.78 |
| 2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine | Liquid | Room temperature | 173.30 |
Key Observations :
Key Observations :
Key Observations :
Biological Activity
Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound has been primarily investigated for its anticancer , antimicrobial , and anti-inflammatory properties. The presence of the piperidine and pyridazine moieties in its structure is believed to contribute significantly to these activities.
Anticancer Activity
Research indicates that methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver Cancer) | 10.28 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12.45 | Cell cycle arrest |
| SW1116 (Colon Cancer) | 8.92 | Inhibition of focal adhesion kinase (FAK) |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies have reported moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Strong |
| Escherichia coli | 64 µg/mL | Moderate |
| Salmonella typhi | 128 µg/mL | Weak |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Preclinical studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate:
- Case Study on Liver Cancer : In a study involving HEPG2 cells, treatment with the compound resulted in a significant reduction in cell viability alongside increased apoptosis markers such as caspase activation.
- Clinical Trials : Early-phase clinical trials have begun to explore the efficacy of this compound in combination therapies for breast and colon cancers, with preliminary results indicating enhanced efficacy when used alongside standard chemotherapeutics.
Q & A
Q. How can the structural identity of 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine be confirmed in a research setting?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze , , and NMR to confirm the trifluoromethyl sulfanyl group and aromatic proton environments. The NMR signal near -60 ppm is characteristic of CF-S groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHFNS) by matching the exact mass .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of substituents .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: Two primary approaches are documented:
- Enzymatic Synthesis : Transaminases (TAs) catalyze asymmetric amination of prochiral ketones. Optimize reaction pH (7.5–9.0) and temperature (30–40°C) to achieve >95% enantiomeric excess (ee) for either enantiomer .
- Chemical Synthesis : Reduce azide intermediates (e.g., via Staudinger reaction) using Pd/C under H atmosphere. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate halogenated waste in labeled containers. Neutralize acidic byproducts before disposal .
- Storage : Store in airtight, dry containers at 2–8°C to prevent hydrolysis of the sulfanyl group .
Advanced Research Questions
Q. How can enantioselective synthesis of this amine be optimized for high enantiomeric excess (ee)?
- Methodological Answer:
- Enzyme Engineering : Screen TAs with mutations at substrate-binding pockets (e.g., residues near the active site) to enhance enantioselectivity .
- Kinetic Resolution : Use racemic substrates and terminate reactions at 40–50% conversion to isolate the (S)-enantiomer with >95% ee from the unreacted fraction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve enzyme stability and reaction rates .
Q. What computational strategies predict the reactivity of the trifluoromethyl sulfanyl group in catalytic systems?
- Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states. Focus on sulfur’s nucleophilicity and CF-S bond dissociation energies .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or regioselective modifications .
Q. How should researchers address contradictory spectroscopic data for this compound?
- Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-[3-(pentafluoro-λ-sulfanyl)phenyl]ethan-1-amine) to identify artifacts .
- Dynamic Effects : Variable-temperature NMR can resolve signal splitting caused by hindered rotation of the aryl-sulfanyl group .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., oxidized sulfones) that may skew spectral interpretations .
Q. What strategies isolate and characterize reactive intermediates during its synthesis?
- Methodological Answer:
- Trapping Intermediates : Quench reactions at 50% completion with acetic anhydride to stabilize amine intermediates as acetamides for LC-MS analysis .
- In Situ Monitoring : Use ReactIR to track azide reduction steps and confirm intermediate formation via characteristic N–H stretches (~3350 cm) .
Q. How does the trifluoromethyl sulfanyl moiety influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
